molecular formula C14H17NO4 B1287116 Benzyl 2-acetylmorpholine-4-carboxylate CAS No. 317365-38-1

Benzyl 2-acetylmorpholine-4-carboxylate

Cat. No.: B1287116
CAS No.: 317365-38-1
M. Wt: 263.29 g/mol
InChI Key: GWWOZOYYIYINFX-UHFFFAOYSA-N
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Description

Benzyl 2-acetylmorpholine-4-carboxylate is a useful research compound. Its molecular formula is C14H17NO4 and its molecular weight is 263.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Cholinesterase Inhibition

Compounds structurally related to benzyl morpholine derivatives have been investigated for their ability to inhibit cholinesterase enzymes. For example, proline-based carbamates showed moderate inhibitory effects against acetylcholinesterase and butyrylcholinesterase, enzymes relevant in the context of Alzheimer's disease treatment (Pizova et al., 2017). Another study synthesized novel morpholine conjugated benzophenone analogues, evaluating their role against neoplastic development and found significant anti-proliferative activity against various cancer cell lines (Al‐Ghorbani et al., 2017).

Antimicrobial and Antiviral Potential

Research on morpholinium ionic liquids, which share the morpholine moiety with benzyl 2-acetylmorpholine-4-carboxylate, has been conducted to explore their physicochemical properties, biodegradability, and toxicity. These studies found that morpholinium-based ionic liquids exhibit moderate to low toxicity and suggested their potential use as new biomass solvents (Pernak et al., 2011).

Hepatitis B Virus Inhibition

A study on 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate demonstrated its potential as an inhibitor of hepatitis B, showing in vitro nanomolar inhibitory activity against HBV. This showcases the antiviral potential of compounds structurally related to this compound (Ivachtchenko et al., 2019).

Catalysis and Synthetic Applications

Some studies focus on the catalytic applications of related compounds in organic synthesis. For instance, the palladium-catalyzed arylation and alkylation of C-H bonds in amine and carboxylic acid derivatives represent a significant area of research, emphasizing the versatility of benzyl and morpholine compounds in facilitating complex chemical transformations (Nadres et al., 2013).

Safety and Hazards

The safety information available indicates that Benzyl 2-acetylmorpholine-4-carboxylate may cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

benzyl 2-acetylmorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-11(16)13-9-15(7-8-18-13)14(17)19-10-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWOZOYYIYINFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CN(CCO1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301252255
Record name Phenylmethyl 2-acetyl-4-morpholinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301252255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317365-38-1
Record name Phenylmethyl 2-acetyl-4-morpholinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=317365-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 2-acetyl-4-morpholinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301252255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 1-(morpholin-2-yl)ethanone (3.9 g, 30.0 mmol) in DCM (60 mL) was added triethylamine (1.0 g, 10 mmol) to adjust pH 9. Then benzyl carbonochloridate (5.6 g, 33.0 mmol) and triethylamine (3.0 g, 30.0 mmol) were added and the mixture was stirred at room temperature for 16 hr. The reaction solution was added H2O (20 mL) and extracted by DCM (100 mL*3). The organic layer was concentrated and purified by column chromatography on silica gel (eluted: petroleum ether/ethyl acetate=20/1-15/1-10/1) to give benzyl 2-acetylmorpholine-4-carboxylate (5.0 g, 63%).
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 1-(morpholin-2-yl)ethanone (3.9 g, 30.0 mmol) in DCM (60 mL) was added triethylamine (1.0 g, 10 mmol) to adjust pH 9. Then benzyl carbonochloridate (5.6 g, 33.0 mmol) and triethylamine (3.0 g, 30.0 mmol) were added and the mixture was stirred at room temperature for 16 hr. The reaction solution was added 1120 (20 mL) and extracted by DCM (100 mL*3). The organic layer was concentrated and purified by column chromatography on silica gel (eluted: petroleum ether/ethyl acetate=20/1-15/1-10/1) to give benzyl 2-acetylmorpholine-4-carboxylate (5.0 g, 63%).
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Two
[Compound]
Name
1120
Quantity
20 mL
Type
reactant
Reaction Step Three

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